molecular formula C3H6ClN3O B150796 (1H-1,2,4-triazol-5-yl)methanol hydrochloride CAS No. 1195596-30-5

(1H-1,2,4-triazol-5-yl)methanol hydrochloride

Cat. No.: B150796
CAS No.: 1195596-30-5
M. Wt: 135.55 g/mol
InChI Key: HXQFKFAOONICQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-1,2,4-triazol-5-yl)methanol hydrochloride typically involves the reaction of 1,2,4-triazole with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include:

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux

    Catalyst: Acidic catalysts like hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(1H-1,2,4-triazol-5-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(1H-1,2,4-triazol-5-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its use in developing new therapeutic agents, particularly in the treatment of infections and cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1H-1,2,4-triazol-5-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its broad spectrum of biological activities.

    (1H-1,2,4-triazol-3-yl)methanol: A similar compound with a different substitution pattern on the triazole ring.

    (1H-1,2,4-triazol-5-yl)ethanol: Another derivative with an ethyl group instead of a methyl group.

Uniqueness

(1H-1,2,4-triazol-5-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

1H-1,2,4-triazol-5-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O.ClH/c7-1-3-4-2-5-6-3;/h2,7H,1H2,(H,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQFKFAOONICQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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